molecular formula C14H12O3S B6492877 (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 6622-60-2

(2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B6492877
CAS No.: 6622-60-2
M. Wt: 260.31 g/mol
InChI Key: OTXKDVFOTKPVAI-FNORWQNLSA-N
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Description

(2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the condensation of 2-hydroxy-4-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, often at room temperature, to form the desired product.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure settings to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding carboxylic acid.

  • Reduction: The compound can be reduced to remove the double bond, resulting in a saturated derivative.

  • Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 2-Hydroxy-4-methoxybenzoic acid.

  • Reduction: (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)propan-1-one.

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antioxidant agent.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, as an antioxidant, it may donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Chalcones: Structurally similar compounds with a similar core structure but different substituents.

  • Coumarins: Compounds with a benzopyrone structure, often used in medicinal chemistry.

Uniqueness: (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation and discovery.

Properties

IUPAC Name

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-17-10-4-6-12(14(16)9-10)13(15)7-5-11-3-2-8-18-11/h2-9,16H,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXKDVFOTKPVAI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418100
Record name (E)-1-(2-hydroxy-4-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-60-2
Record name MLS002667694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-1-(2-hydroxy-4-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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